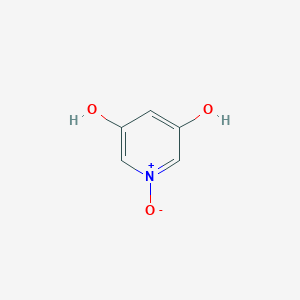
5-Nitronon-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitronon-4-ene is an organic compound with the molecular formula C9H17NO2. It is characterized by a nine-carbon chain with a nitro group (-NO2) attached to the fifth carbon and a double bond between the fourth and fifth carbon atoms. This compound is part of the nitroalkenes family and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Nitration of Non-4-ene: The primary method for synthesizing this compound involves the nitration of non-4-ene using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products.
Reduction of Nitro Compounds: Another approach is the reduction of nitro compounds, where a nitro group is introduced to a non-4-ene derivative and subsequently reduced to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes, where precise control of reaction conditions such as temperature, pressure, and concentration of reagents is crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso (-NO) or oxime (-NOH).
Reduction: Reduction reactions can convert the nitro group to an amine group (-NH2), resulting in the formation of a different compound.
Substitution: Substitution reactions involve replacing the nitro group with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.
Reduction: Reducing agents such as hydrogen (H2) and metal catalysts like palladium (Pd) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, oximes, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various functionalized derivatives based on the substituting group.
Wissenschaftliche Forschungsanwendungen
5-Nitronon-4-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of nitro-containing compounds in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-nitronon-4-ene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with molecular targets such as enzymes or DNA. The exact pathways and molecular targets involved vary based on the context of the study or application.
Vergleich Mit ähnlichen Verbindungen
4-Nitronon-5-ene
3-Nitronon-4-ene
2-Nitronon-3-ene
1-Nitronon-2-ene
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
5-nitronon-4-ene |
InChI |
InChI=1S/C9H17NO2/c1-3-5-7-9(10(11)12)8-6-4-2/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
QTNRZJBKFAASKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CCCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


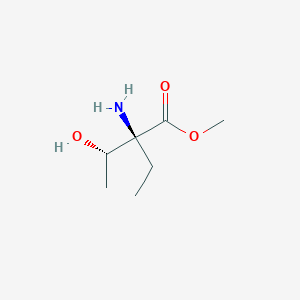

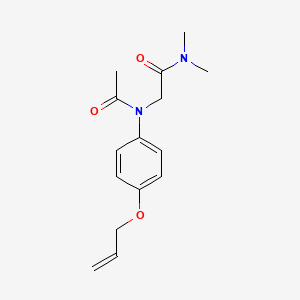

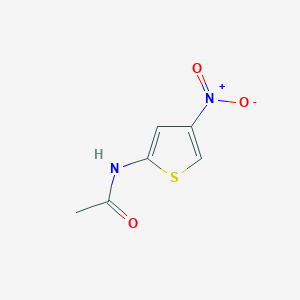
![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)
![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
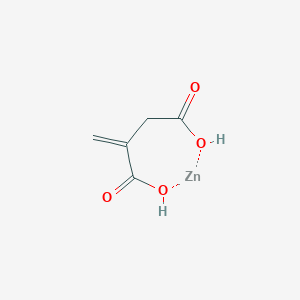
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
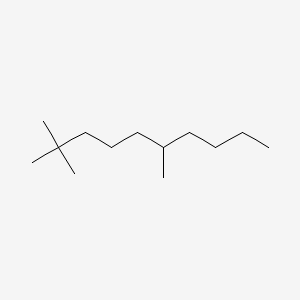
![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)

